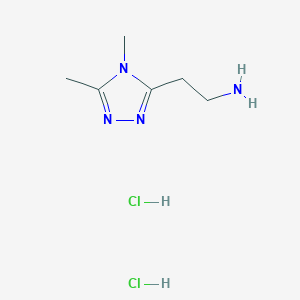

3-(Azetidin-3-ylmethyl)-5-Cyclobutyl-1,2,4-oxadiazol

Übersicht

Beschreibung

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This yields functionalised 3-substituted azetidines .Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction can be used to diversify novel heterocyclic amino acid derivatives .Wissenschaftliche Forschungsanwendungen

Biochemie: Enzymhemmungsstudien

In der Biochemie wurden Azetidin-haltige Verbindungen zur Untersuchung der Enzymhemmung verwendet . Die einzigartige Struktur der betreffenden Verbindung kann mit bestimmten Enzymen interagieren, was möglicherweise zur Entdeckung neuartiger Inhibitoren führt, die Stoffwechselwege regulieren oder als Leitstrukturen für die Arzneimittelentwicklung dienen können.

Pharmakologie: Profil der biologischen Aktivität

Der Azetidinring ist eine pharmakophore Untereinheit, die in einer Vielzahl von natürlichen und synthetischen Produkten verwendet wird, die verschiedene biologische Aktivitäten zeigen . Die Erforschung der biologischen Aktivität von "3-(Azetidin-3-ylmethyl)-5-Cyclobutyl-1,2,4-oxadiazol" könnte neue pharmakologische Eigenschaften aufdecken und zur Entwicklung von Medikamenten mit spezifischen therapeutischen Wirkungen beitragen.

Organische Synthese: Synthese heterocyclischer Verbindungen

Azetidine sind in der organischen Synthese wertvoll für die Konstruktion heterocyclischer Verbindungen . Die Verbindung könnte in Synthesewegen verwendet werden, um neuartige heterocyclische Strukturen zu erzeugen, die in vielen Pharmazeutika und Agrochemikalien weit verbreitet sind.

Wirkmechanismus

Target of Action

It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It is known that azetidine derivatives interact with their targets to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

The synthesis of azetidine derivatives involves the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .

Result of Action

Azetidine derivatives are known to exhibit a variety of biological activities .

Action Environment

It is known that the compound is a stable compound, but it has flammability under open fire .

Biochemische Analyse

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity . The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions .

Cellular Effects

The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis . This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Transport and Distribution

The transport and distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole can be efficiently transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is critical for optimizing its therapeutic potential .

Eigenschaften

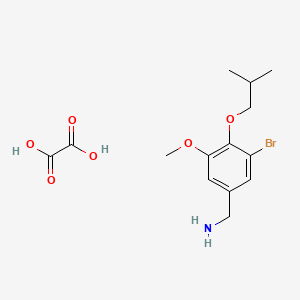

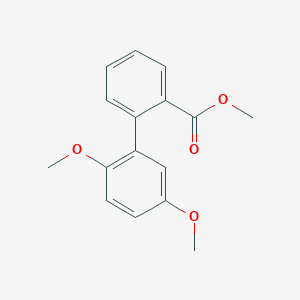

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFYWVPSAQEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)